molecular formula C10H11NO5 B8710462 3-acetyloxy-5-amino-4-methoxybenzoic acid

3-acetyloxy-5-amino-4-methoxybenzoic acid

Cat. No.: B8710462
M. Wt: 225.20 g/mol
InChI Key: LUFCVQUBXHPACE-UHFFFAOYSA-N
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Description

3-acetyloxy-5-amino-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of acetoxy, amino, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyloxy-5-amino-4-methoxybenzoic acid typically involves the acetylation of 5-amino-4-methoxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-acetyloxy-5-amino-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

3-acetyloxy-5-amino-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyloxy-5-amino-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzoic acid: Lacks the acetoxy group, resulting in different chemical properties and reactivity.

    4-Acetoxy-3-methoxybenzoic acid: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness

3-acetyloxy-5-amino-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of acetoxy, amino, and methoxy groups makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

3-acetyloxy-5-amino-4-methoxybenzoic acid

InChI

InChI=1S/C10H11NO5/c1-5(12)16-8-4-6(10(13)14)3-7(11)9(8)15-2/h3-4H,11H2,1-2H3,(H,13,14)

InChI Key

LUFCVQUBXHPACE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Acetoxy-4-methoxy-5-nitro-benzoic acid (4.50 g, 17.6 mmol) (R. T. Borchardt et al., J. Med. Chem. 25 (1982), 312-323; F. Tiemann et al., Ber. dt. Chem. Ges. 9 (1876), 937) was dissolved in ethanol (180 ml) and 0.5 M hydrogen chloride in methanol (4 ml) and hydrogenated in an H-Cube™ hydrogenation reactor with 100 bar hydrogen at 40° C. over a 10% palladium on charcoal cartridge. The mixture was evaporated to dryness to give 4.1 g of the title compound.
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Synthesis routes and methods II

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